![molecular formula C22H21N5O2 B3053679 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile CAS No. 5524-30-1](/img/no-structure.png)
2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxic and Antibacterial Agents
A study by Sa̧czewski et al. (2008) explored the structure-activity relationships of heteroaryl-acrylonitriles, including compounds structurally similar to 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile. These compounds exhibited significant cytotoxic and antibacterial activities, suggesting their potential as therapeutic agents in cancer and bacterial infections. Modifications to the benzimidazole ring were found to significantly impact cytotoxic activity (Sa̧czewski et al., 2008).
Synthesis and Cytotoxic Potency
Further research by Sa̧czewski et al. (2004) investigated the synthesis and in vitro cytotoxic potency of acrylonitriles substituted with benzimidazoles. These compounds were tested against various human cancer cell lines, indicating their potential as novel chemotherapeutic agents. Notably, specific substitutions on the benzimidazole ring greatly influenced their cytotoxic effectiveness (Sa̧czewski et al., 2004).
Structural and Spectroscopic Study
Hranjec et al. (2012) conducted a study on the synthesis, crystal structure, and spectroscopic characterization of novel benzimidazoles, potentially including derivatives of 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile. Their research included titration with metal chloride salts to explore their use as potential chemosensors, highlighting the diverse applications of such compounds in analytical chemistry (Hranjec et al., 2012).
Spasmolytic Activities
Naruto et al. (1982) synthesized and screened benzisoxazolyl-acrylonitrile derivatives, structurally related to the compound , for spasmolytic activity. Their findings suggest the potential of these compounds in treating spasmodic conditions (Naruto et al., 1982).
Vasorelaxant Properties
Estrada-Soto et al. (2006) investigated the relaxant activity of benzimidazole derivatives on isolated rat aortic rings. Their research indicated that certain substitutions on the benzimidazole structure, similar to the compound , possess vasorelaxant properties and could be explored as potential treatments for hypertensive diseases (Estrada-Soto et al., 2006).
Eigenschaften
CAS-Nummer |
5524-30-1 |
|---|---|
Produktname |
2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile |
Molekularformel |
C22H21N5O2 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C22H21N5O2/c1-15-5-7-18-19(11-15)25-22(24-18)17(14-23)12-16-6-8-20(21(13-16)27(28)29)26-9-3-2-4-10-26/h5-8,11-13H,2-4,9-10H2,1H3,(H,24,25)/b17-12- |
InChI-Schlüssel |
WLPODNUCECUFHZ-ATVHPVEESA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-])/C#N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-])C#N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




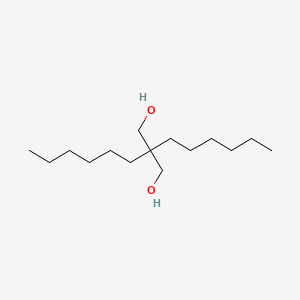
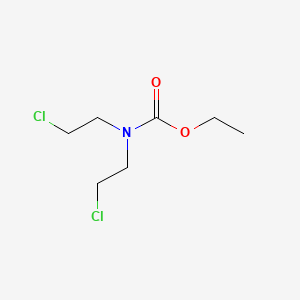
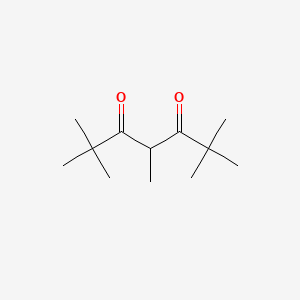
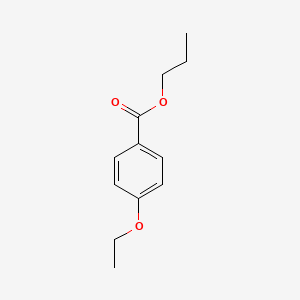

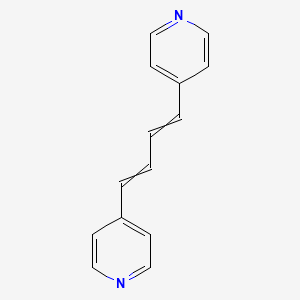
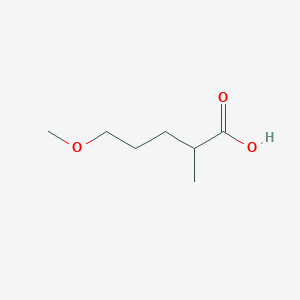
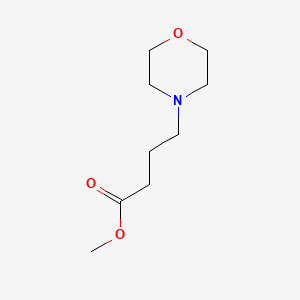
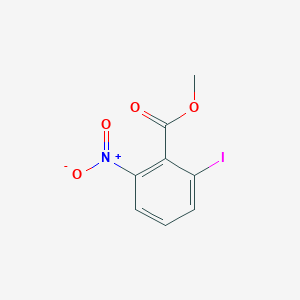
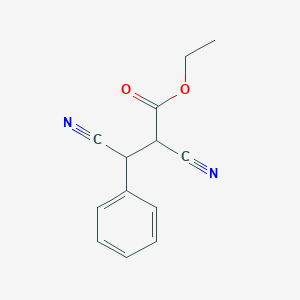
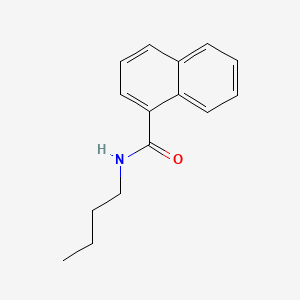
![2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-](/img/structure/B3053618.png)
